VCH-286 is synthesized through a series of chemical reactions involving multiple steps, which include the formation of a core structure followed by modifications to introduce various functional groups. It belongs to a class of compounds that may exhibit properties beneficial for drug development and other scientific applications.
The synthesis of VCH-286 involves several key steps:
The industrial production of VCH-286 mirrors these laboratory methods but is optimized for efficiency and scalability, often utilizing automated systems to maintain precise control over reaction conditions.
VCH-286 has a complex molecular structure characterized by multiple stereocenters and functional groups. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The InChI key for VCH-286 is YZGXEGUSPLSQOJ-VUQZBIHUSA-N, which provides a unique identifier for the compound in chemical databases.
The structural representation can be derived from its SMILES notation, which reveals the arrangement of atoms and bonds within the molecule. This complexity suggests potential interactions with biological targets that can be exploited in therapeutic contexts.
VCH-286 participates in various chemical reactions that enhance its utility in synthetic chemistry:
These reactions can yield various derivatives of VCH-286, expanding its chemical library for potential applications.
The mechanism of action for VCH-286 involves its interaction with specific biological targets, likely through binding interactions that modulate biological pathways. While detailed mechanistic studies are ongoing, preliminary data suggest that VCH-286 may influence cellular processes by altering signaling pathways or enzyme activities.
Understanding this mechanism is crucial for evaluating its therapeutic potential and guiding further development in drug discovery efforts.
VCH-286 exhibits distinct physical and chemical properties that are critical for its application:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications.
VCH-286 holds promise in several scientific domains:
VCH-286 (CAS No. 891824-47-8) is a novel small-molecule antagonist targeting the C-C chemokine receptor type 5 (CCR5), with the molecular formula C₃₄H₅₀F₂N₄O₃ and a molecular weight of 600.78 g/mol [2] [4]. Its structure features a complex spirocyclic scaffold incorporating an imidazolidinone core, a tetrahydropyranylmethyl group, and a 4,4-difluorocyclohexanecarboxamide moiety (Figure 1). This architecture enables high-affinity interactions with CCR5's transmembrane (TM) hydrophobic pockets. The stereochemistry is critical for antiviral activity, with the (1S,5R) configuration in the spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine] moiety enhancing binding specificity [4]. VCH-286 is typically formulated as a citrate salt to improve solubility and stability, with documented solubility in dimethyl sulfoxide (DMSO) for experimental use [4].
Table 1: Key Structural Features of VCH-286
Component | Chemical Group | Functional Role |
---|---|---|
Core Structure | Spirocyclic imidazolidinone | Binds CCR5 TM helices |
Chiral Centers | (1S,5R) configuration | Determines receptor specificity |
Hydrophobic Domain | 4,4-Difluorocyclohexanecarboxamide | Enhances TM domain interactions |
Solubility Modifier | Citrate salt (formulation) | Improves aqueous stability |
CCR5 inhibitors bind to transmembrane helices (TM3, TM5, TM6, and TM7), inducing conformational changes that prevent HIV-1 gp120 engagement. VCH-286 binds the same hydrophobic pocket as maraviroc (MVC) but with distinct interactions due to its difluorocyclohexanecarboxamide group, which enhances hydrophobic contacts with TM5 [1] [3]. Vicriviroc (VVC) primarily engages TM6, explaining its variable interactions with VCH-286. Kinetic studies suggest VCH-286 dissociates slower from CCR5 than MVC, contributing to prolonged receptor occupancy [1].
VCH-286 acts as an allosteric non-competitive inhibitor, stabilizing CCR5 in a conformation inaccessible to the HIV-1 envelope protein gp120. This mechanism differs from N-terminal-targeting antibodies (e.g., PRO-140) or fusion proteins (e.g., FLSC IgG1) [3]. In vitro studies demonstrate VCH-286's exceptional potency, with IC₅₀ values of 0.23 nM and 0.34 nM against HIV-1BAL and HIV-1CC1/85 strains, respectively – 8–14-fold lower than MVC or VVC (Table 2) [1].
Table 2: Antiviral Potency of CCR5 Inhibitors Against HIV-1 R5 Isolates
Drug | IC₅₀ (nM) HIV-1BAL | IC₅₀ (nM) HIV-1CC1/85 | Potency Relative to MVC |
---|---|---|---|
MVC | 1.85 | 4.39 | 1x |
VVC | 3.38 | 3.78 | ~0.6x |
VCH-286 | 0.23 | 0.34 | 8–14x |
Combination studies reveal complex pharmacodynamics:
The synthesis of VCH-286 involves a multi-step stereoselective process, starting with the formation of the spirocyclic imidazolidinone core followed by coupling with 4,4-difluorocyclohexanecarboxylic acid. Critical chiral intermediates are resolved using asymmetric catalysis to achieve the required (S)- and (R)-configurations [4]. Modifications at the tetrahydropyranylmethyl group or the isopropyl substituent on the imidazolidinone ring generate derivatives with altered receptor-binding kinetics. Stability studies indicate VCH-286 degrades <5% after 24 hours in plasma at 37°C, superior to early CCR5 inhibitors like TAK-779 [1] [6]. Its citrate salt formulation enhances thermal stability (decomposition point >200°C) and aqueous solubility (>5 mg/mL at pH 7.4) [4].
Table 3: Development Status of Select CCR5 Inhibitors
Drug | Status | Key Features |
---|---|---|
Maraviroc | Approved (FDA) | First-in-class; broad combinations |
Cenicriviroc | Phase II | Dual CCR5/CCR2 antagonist |
Vicriviroc | Discontinued | Suboptimal efficacy in trials |
VCH-286 | Phase I | Exceptional potency; citrate salt formulation |
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7